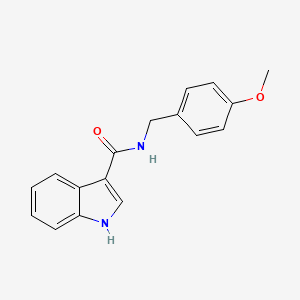

N-(4-methoxybenzyl)-1H-indole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-methoxybenzyl)-1H-indole-3-carboxamide: is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also features a carboxamide group attached to the indole ring and a 4-methoxybenzyl group attached to the nitrogen atom of the indole ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

Attachment of the 4-Methoxybenzyl Group: The final step involves the alkylation of the nitrogen atom of the indole ring with 4-methoxybenzyl chloride in the presence of a base, such as sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: N-(4-methoxybenzyl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-methoxybenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable bases or catalysts.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the indole ring or the 4-methoxybenzyl group.

Reduction Products: Reduced derivatives of the carboxamide group or the indole ring.

Substitution Products: Substituted derivatives with different functional groups replacing the 4-methoxybenzyl group.

Applications De Recherche Scientifique

Therapeutic Applications

Antithrombotic Properties

One of the prominent applications of N-(4-methoxybenzyl)-1H-indole-3-carboxamide derivatives is their role as antagonists of the P2Y12 receptor. These compounds exhibit significant anti-thrombotic effects, making them potential candidates for treating cardiovascular disorders such as acute myocardial infarction and deep vein thrombosis. The mechanism involves inhibiting platelet aggregation, which is crucial in preventing thrombus formation during cardiovascular events .

Anticancer Activity

Research indicates that indole derivatives, including this compound, possess cytotoxic properties against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential use in cancer therapy. The structure-activity relationship (SAR) studies highlight that modifications in the indole ring can enhance its anticancer efficacy .

Neuroprotective Effects

Indoles are also being studied for their neuroprotective properties. Compounds similar to this compound have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step processes that utilize various reagents and catalysts. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce environmental impact.

Key Synthetic Routes:

- Carbamoylation Reactions: Utilizing isocyanates to form indole carboxamides has proven effective. This method allows for the introduction of diverse functional groups at the indole nitrogen .

- Alkylation Techniques: The introduction of the 4-methoxybenzyl group can be achieved through alkylation reactions, which have been optimized to enhance efficiency and yield .

Extensive studies have been conducted to evaluate the biological activities of this compound and its derivatives.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Cardiovascular Research: A study demonstrated that derivatives of this compound significantly reduced thrombus formation in animal models, showcasing its potential as a therapeutic agent for cardiovascular diseases.

- Cancer Therapy Trials: Clinical trials involving indole derivatives have shown promising results in reducing tumor sizes and improving patient outcomes in specific cancer types.

Mécanisme D'action

The mechanism of action of N-(4-methoxybenzyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to modulate cellular signaling.

Comparaison Avec Des Composés Similaires

N-(4-methoxybenzyl)-1H-indole-3-carboxamide can be compared with other similar compounds, such as:

N-(4-methoxybenzyl)-1H-indole-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the indole ring.

N-(4-methoxybenzyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

N-(4-methoxybenzyl)-1H-indole-3-acetamide: Similar structure but with an acetamide group instead of a carboxamide group.

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups and positions on the indole ring.

Activité Biologique

N-(4-methoxybenzyl)-1H-indole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, particularly focusing on its anti-inflammatory and anticancer effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features an indole core, which is known for its ability to interact with various biological targets. The methoxybenzyl substituent enhances its lipophilicity, potentially improving its bioavailability. The compound can be represented structurally as follows:

1. Anticancer Activity

The anticancer potential of this compound has been explored through various studies. The indole moiety is recognized for its ability to inhibit tubulin polymerization, disrupting the mitotic spindle formation essential for cell division.

- Mechanism of Action : The compound interacts with the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism has been documented in studies examining similar indole derivatives .

- Case Studies : In vitro studies have shown that derivatives of indole, including this compound, exhibit IC50 values ranging from 0.34 to 9.61 µM against various cancer cell lines (e.g., MCF7, A549) depending on structural modifications .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 0.34 | Induction of apoptosis |

| A549 | 0.68 | Inhibition of tubulin polymerization |

| Hela | 0.52 | Cell cycle arrest at G2/M phase |

2. Anti-inflammatory Activity

This compound has also demonstrated promising anti-inflammatory properties.

- Inhibition of Pro-inflammatory Cytokines : Studies indicate that this compound can significantly reduce the expression of TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This effect is crucial in mitigating the inflammatory response associated with various diseases .

- Research Findings : In vivo studies have shown that administration of related indole derivatives leads to reduced pulmonary inflammation and improved histopathological outcomes in models of sepsis without evident organ toxicity .

| Cytokine | Effect | Concentration (µM) |

|---|---|---|

| TNF-α | Inhibition | 50 |

| IL-6 | Inhibition | 50 |

| NO | Reduction | 10 |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features that enhance its interaction with biological targets.

Key Findings from SAR Studies

- Substituent Effects : The presence of a methoxy group at the para position on the benzyl moiety has been linked to increased potency against cancer cells and inflammatory markers.

- Indole Core Modifications : Variations in the indole structure can lead to significant differences in activity profiles, emphasizing the importance of optimizing substituents for desired therapeutic effects .

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-21-13-8-6-12(7-9-13)10-19-17(20)15-11-18-16-5-3-2-4-14(15)16/h2-9,11,18H,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRAXZMKNLLZIHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.